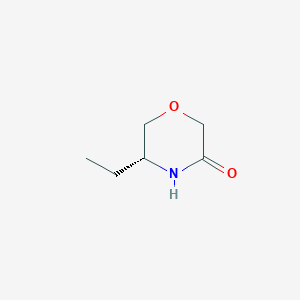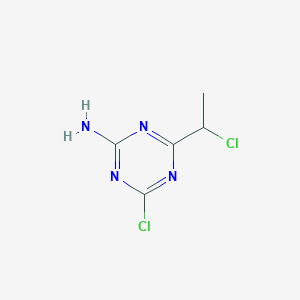
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
概要
説明
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a triazine ring substituted with chloro and chloroethyl groups, making it a valuable intermediate in the synthesis of various chemical products .
作用機序
Target of Action
Similar 1,3,5-triazine compounds have been reported to have uv absorption properties . They are used as ultraviolet rays absorber compounds, protecting against the damaging effects of UV light .
Mode of Action
The intramolecular hydrogen bond (IMHB) of 1,3,5-triazines compounds is the basis for the excited state proton transfer .
Biochemical Pathways
The related 1,3,5-triazine compounds are known to interact with ultraviolet rays, absorbing them and thereby preventing damage to organic materials .
Result of Action
Related 1,3,5-triazine compounds are known to absorb ultraviolet rays, which can prevent photo-induced damage to organic materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1,3,5-Triazin-2-amine, 4-chloro-6-(1-chloroethyl)-”. For instance, the presence of ultraviolet rays is a significant factor, as 1,3,5-triazine compounds are known to absorb these rays
準備方法
The synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine typically involves nucleophilic substitution reactions. One common method is the reaction of cyanuric chloride with appropriate amines under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, triazine derivatives generally undergo such reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding amines and alcohols under acidic or basic conditions.
科学的研究の応用
4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine has several scientific research applications:
類似化合物との比較
Similar compounds to 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine include:
1,3,5-Triazin-2-amine, 4-chloro-6-(1-fluoroethyl)-: This compound has a similar structure but with a fluoroethyl group instead of a chloroethyl group.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
特性
IUPAC Name |
4-chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N4/c1-2(6)3-9-4(7)11-5(8)10-3/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURQYSQCMPPIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


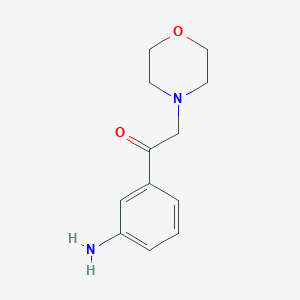
![5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B1460057.png)


![[3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic acid](/img/structure/B1460060.png)
![2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide](/img/structure/B1460064.png)
![1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B1460065.png)
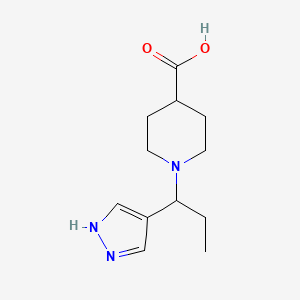
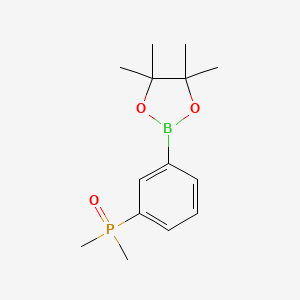
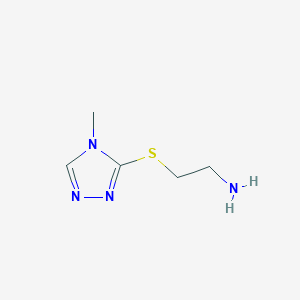

![N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1460076.png)
